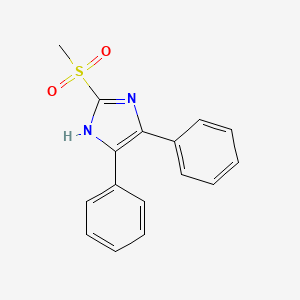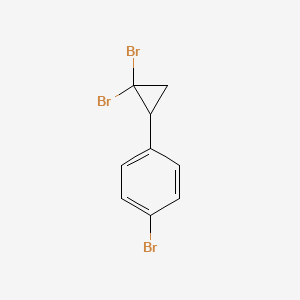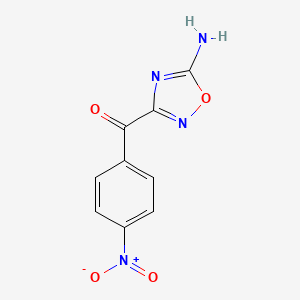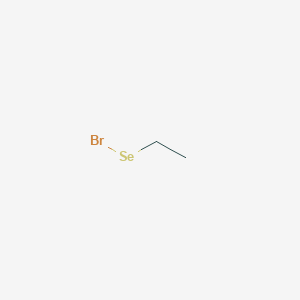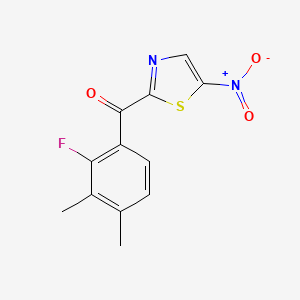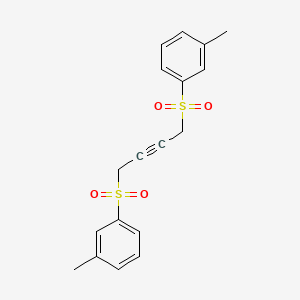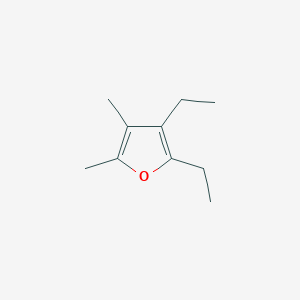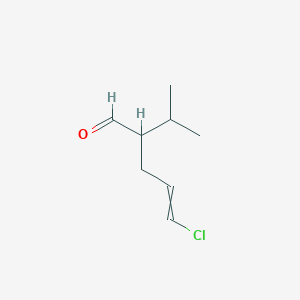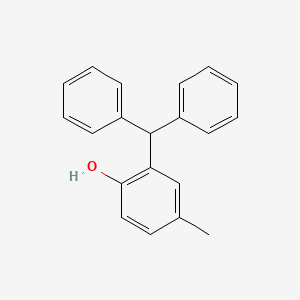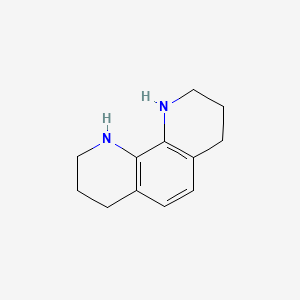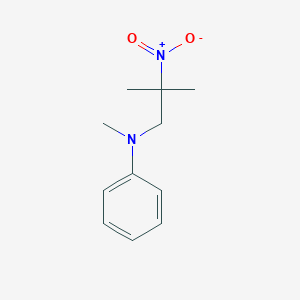
N-Methyl-N-(2-methyl-2-nitropropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2-methyl-2-nitropropyl)aniline is an organic compound with a complex structure that includes a nitro group, a methyl group, and an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methyl-2-nitropropyl)aniline typically involves the nitration of aniline derivatives followed by methylation. One common method is the nitration of N-methylaniline, which can be achieved using nitric acid under controlled conditions. The resulting nitro compound is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and methylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(2-methyl-2-nitropropyl)aniline undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Reagents such as sodium hydroxide and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
N-Methyl-N-(2-methyl-2-nitropropyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other organic products.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(2-methyl-2-nitropropyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The compound’s unique structure allows it to participate in specific pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: An aniline derivative with a similar structure but without the nitro group.
N-Methyl-2-nitroaniline: A compound with a nitro group attached to the aniline ring, similar to N-Methyl-N-(2-methyl-2-nitropropyl)aniline.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methyl group on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
52768-03-3 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
N-methyl-N-(2-methyl-2-nitropropyl)aniline |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,13(14)15)9-12(3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
DKDWXTPONWTDTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN(C)C1=CC=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


